molecular formula C12H14BrNO B13979458 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- CAS No. 1296223-52-3

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)-

Cat. No.: B13979458
CAS No.: 1296223-52-3
M. Wt: 268.15 g/mol
InChI Key: HXULFIWFWLNSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is an organic compound with the molecular formula C12H14BrNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a bromophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- typically involves the reaction of 4-bromobenzaldehyde with piperidine under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The aldehyde group in 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 4-Piperidinecarboxylic acid, 1-(4-bromophenyl)-

    Reduction: 4-Piperidinemethanol, 1-(4-bromophenyl)-

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, making it a valuable tool in drug discovery and development. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 4-Piperidinecarboxaldehyde, 1-(4-chlorophenyl)-
  • 4-Piperidinecarboxaldehyde, 1-(4-fluorophenyl)-
  • 4-Piperidinecarboxaldehyde, 1-(4-methylphenyl)-

Comparison: 4-Piperidinecarboxaldehyde, 1-(4-bromophenyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications in medicinal chemistry.

Properties

CAS No.

1296223-52-3

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

1-(4-bromophenyl)piperidine-4-carbaldehyde

InChI

InChI=1S/C12H14BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,9-10H,5-8H2

InChI Key

HXULFIWFWLNSNT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.